molecular formula C4H10N2 B3195974 1-Methylimidazolidine CAS No. 942593-10-4

1-Methylimidazolidine

Cat. No.: B3195974
CAS No.: 942593-10-4
M. Wt: 86.14 g/mol
InChI Key: VGYLMOJQAHXYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazolidine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

1-methylimidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLMOJQAHXYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylimidazolidine
Reactant of Route 2
1-Methylimidazolidine
Reactant of Route 3
Reactant of Route 3
1-Methylimidazolidine
Reactant of Route 4
Reactant of Route 4
1-Methylimidazolidine
Reactant of Route 5
1-Methylimidazolidine
Reactant of Route 6
Reactant of Route 6
1-Methylimidazolidine
Customer
Q & A

Q1: What is the significance of the chemical shift observed in the C=S carbon resonance in 1-methylimidazolidine-2-thione complexes?

A1: The significant shift observed in the 13C NMR spectra of this compound-2-thione complexes, specifically at the C=S carbon resonance, suggests that the sulfur atom in the thiocarbonyl group (C=S) is the primary binding site for metal ions like zinc. [] This interaction influences the electron density around the carbon atom, leading to the observed chemical shift.

Q2: How does the structure of 2·2MeCN differ from typical cadmium thiolate complexes?

A2: In the crystal structure of 2·2MeCN (where MIMZ is this compound-2-thione), the [Cd(MIMZ)4]2+ cation exhibits an unusual conformation. Two of the this compound-2-thione rings within the cation adopt parallel planes that overlap. This arrangement is further stabilized by the presence of tetraphenylborate (BPh4-) anions, which form "aryl boxes" encapsulating the parallel rings. [] This unique packing arrangement highlights the influence of intermolecular interactions on the structural features of these complexes.

Q3: How does the reactivity of copper (I) and copper (II) differ with 1-methylimidazoline-2-thione?

A3: Research indicates distinct reactivity patterns between copper (I) and copper (II) towards 1-methylimidazoline-2-thione. Copper (I) salts, in the presence of 1-methylimidazoline-2-thione, facilitate its transformation into 1,1′-dimethyl-2,2′-diimidazolyl sulfide through C-S bond cleavage and C-N bond formation. This resulting thioether then coordinates with in situ formed copper (II) to generate six-coordinate N,N-chelated octahedral complexes. [] This suggests copper (II) might be the more stable oxidation state when complexed with the transformed thioether ligand.

Q4: Can this compound-2-thione be used as a ligand in gold(I) complexes? What types of interactions are observed?

A4: Yes, this compound-2-thione can act as a ligand in gold(I) complexes. Studies on bis(this compound-2-thione-κS2)gold(I) bis(4-iodobenzenesulfonyl)amide reveal that the gold atom coordinates to the sulfur atom of the thione ligand. Interestingly, the crystal structure demonstrates the presence of various secondary interactions, including N–H···O hydrogen bonds, and weaker C–H···X (X = O, I, or S), Au···I, and I···I contacts. [] These interactions contribute to the overall stability and packing arrangement within the crystal lattice.

Q5: What is the metabolic fate of 1-methylhydantoin (this compound-2,4-dione) in mammals?

A5: The primary metabolic pathway of 1-methylhydantoin (this compound-2,4-dione) involves a two-step oxidation process. First, it is oxidized to 5-hydroxy-1-methylhydantoin (5-hydroxy-1-methylimidazolidine-2,4-dione). [] This step is stereoselective, implying enzymatic involvement. The second oxidation converts 5-hydroxy-1-methylhydantoin to 1-methylparabanic acid. Subsequently, 1-methylparabanic acid undergoes regioselective ring-opening to yield methyloxaluric acid. [] Additionally, minor oxidative pathways lead to the formation of sarcosine and parabanic acid.

Q6: Does NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione) show promise in treating chronic kidney disease?

A6: Research suggests that NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione), an intrinsic antioxidant, holds potential as a therapeutic agent for chronic kidney disease (CKD). Studies using adenine-loaded rat models, mimicking CKD stages 3 and 4, demonstrated that oral administration of NZ-419 effectively prevented disease progression. [] The treatment significantly inhibited creatinine clearance decline, mitigated oxidative stress markers (serum methylguanidine, serum albumin), and improved renal function parameters. [, ] These findings underscore the potential therapeutic benefits of NZ-419 for managing CKD.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.